molecular formula C20H26N2 B1144009 S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine CAS No. 1369529-80-5

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine

Cat. No.: B1144009
CAS No.: 1369529-80-5
M. Wt: 294.43384
InChI Key:
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Description

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine, also known as this compound, is a useful research compound. Its molecular formula is C20H26N2 and its molecular weight is 294.43384. The purity is usually 95%.
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Scientific Research Applications

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is a chemical compound with potential applications in various fields of scientific research. While the direct studies or applications of this compound specifically are limited or not directly mentioned in accessible literature, the following paragraphs will explore related compounds and their applications in scientific research, providing insights into potential areas where this compound could be of interest.

Environmental Impact and Occupational Exposure

Research on similar compounds, like Bisphenol A (BPA), highlights concerns regarding environmental exposure and occupational safety. BPA, a chemical with structural similarities to this compound, is extensively studied for its environmental presence and potential health effects, indicating the importance of understanding the impact of chemical compounds on health and safety standards. Occupational exposure to BPA, for example, has been linked to various health risks, emphasizing the need for stringent handling procedures for similar compounds (E. Ribeiro, C. Ladeira, S. Viegas, 2017).

Potential for Endocrine Disruption

Compounds like DDT and its metabolite DDE demonstrate the potential for endocrine disruption in both humans and wildlife. These findings suggest that compounds with similar chemical structures or functionalities, including potentially this compound, could interact with endocrine systems, affecting hormone regulation and health outcomes. The study of such compounds underscores the critical need for assessing their bioactivity and implications for health (M. Burgos-Aceves, V. Migliaccio, Ilaria Di Gregorio, G. Paolella, M. Lepretti, C. Faggio, L. Lionetti, 2021).

Biochemical Analysis

Biochemical Properties

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine plays a crucial role in biochemical reactions, particularly in the synthesis of chiral molecules. It interacts with various enzymes and proteins, facilitating enantioselective reactions. For instance, it has been used in the preparation of chiral β-amino acids and chiral phosphoramidite ligands . The compound’s interaction with enzymes often involves the formation of stable complexes, which enhance the selectivity and efficiency of biochemical reactions.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific signaling pathways, thereby affecting gene expression patterns. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s chiral nature allows it to form stereospecific interactions with target enzymes, thereby influencing their activity and the overall biochemical pathway . These interactions often result in changes in gene expression, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although these effects may decrease as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance specific biochemical pathways without causing adverse effects. At higher doses, it may exhibit toxicity, leading to detrimental effects on cellular and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux, altering the levels of various metabolites. Its interaction with metabolic enzymes can lead to changes in the overall metabolic profile of cells, impacting energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and the overall biochemical response .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules to exert its biochemical effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine involves the reaction of two equivalents of benzyl chloride with one equivalent of cyclohexylamine in the presence of a base to form the intermediate N-benzyl-N-cyclohexylamine. This intermediate is then reacted with two equivalents of benzaldehyde in the presence of an acid catalyst to form the final product.", "Starting Materials": [ "Benzyl chloride", "Cyclohexylamine", "Benzaldehyde" ], "Reaction": [ "Step 1: Add two equivalents of benzyl chloride to one equivalent of cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Extract the product N-benzyl-N-cyclohexylamine with a suitable solvent such as diethyl ether or dichloromethane.", "Step 3: Add two equivalents of benzaldehyde to the N-benzyl-N-cyclohexylamine in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid. Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and extract the product S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine with a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS No.

1369529-80-5

Molecular Formula

C20H26N2

Molecular Weight

294.43384

Synonyms

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine

Origin of Product

United States

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